molecular formula C11H16ClN3O2 B14150940 4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one CAS No. 40818-74-4

4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one

Cat. No.: B14150940
CAS No.: 40818-74-4
M. Wt: 257.72 g/mol
InChI Key: QORSPERFUSHDJE-UHFFFAOYSA-N
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Description

4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one is a heterocyclic organic compound with the molecular formula C11H14ClN3O3. It is characterized by the presence of a pyridazinone ring substituted with a chloro group, a morpholine ring, and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyridazinone ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the chloro group is replaced by the morpholine moiety.

    Addition of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, morpholine ring, and isopropyl group makes it a versatile compound for various applications .

Properties

CAS No.

40818-74-4

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

4-chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C11H16ClN3O2/c1-8(2)15-11(16)10(12)9(7-13-15)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3

InChI Key

QORSPERFUSHDJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=C(C=N1)N2CCOCC2)Cl

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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